1-[6-(4-chlorophenoxy)hexyl]piperidine
Description
1-[6-(4-Chlorophenoxy)hexyl]piperidine is a synthetic piperidine derivative characterized by a hexyl chain terminating in a 4-chlorophenoxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly central nervous system (CNS) receptors.
Properties
IUPAC Name |
1-[6-(4-chlorophenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c18-16-8-10-17(11-9-16)20-15-7-2-1-4-12-19-13-5-3-6-14-19/h8-11H,1-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASRGIJMOUBETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Sigma Receptor Affinity
Piperidine derivatives bearing 4-chlorophenoxyalkyl chains have been extensively studied for their affinity to sigma (σ) receptors, particularly σ1 and σ2 subtypes. Key comparisons include:
Compound 15 : 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine
- Chain Length : Propyl (3 carbons).
- Substituents : 4-Methyl group on piperidine.
- Activity : Demonstrates high σ1 affinity but lower selectivity for σ1 over σ2 compared to shorter-chain analogs. The methyl group may enhance steric interactions, reducing σ2 binding .
Compound (-)-(S)-17 : (-)-(S)-4-Methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine
- Chain Length : Ethyl (2 carbons).
- Substituents : Chiral center (S-configuration), 4-methyl group.
- Activity :
Target Compound : 1-[6-(4-Chlorophenoxy)hexyl]piperidine
- Chain Length : Hexyl (6 carbons).
- Substituents: No methyl group on piperidine.
Table 1: Structural and Pharmacological Comparison
Influence of Aryl Substituents and Functional Groups
Piperidine derivatives with aryl groups at positions 2 and 6 exhibit diverse biological activities:
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Substituents : Trimethoxyphenyl groups (positions 2 and 6), chloroacetyl.
- Activity : Antimicrobial and anti-inflammatory properties attributed to electron-withdrawing groups and aromatic bulk .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Substituents : Methoxyphenyl groups, acetyl.
- Activity : Antiviral and antimalarial effects linked to methoxy groups enhancing solubility and hydrogen bonding .
Target Compound
- Substituents: 4-Chlorophenoxy (terminal group).
- Predicted Activity: The electron-withdrawing chlorine atom may enhance receptor binding via halogen bonding, while the phenoxy group contributes to π-π interactions.
Comparison with Complex Ether-Linked Derivatives
1-[2-[2-(4-Chlorophenoxy)phenoxy]ethyl]piperidine Hydrochloride
- Structure: Phenoxyethyl-phenoxy substituent.
- Activity: Not explicitly reported, but the extended aromatic system may enhance σ1 affinity due to increased planar surface area for receptor interaction .
Target Compound
- Structure: Linear hexyl chain with terminal 4-chlorophenoxy.
- Predicted Advantage : Simpler structure may improve synthetic accessibility and metabolic stability compared to branched analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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